molecular formula C7H10O3 B12082432 2-Methyl-3-oxocyclopentane-1-carboxylic acid CAS No. 3033-53-2

2-Methyl-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B12082432
CAS No.: 3033-53-2
M. Wt: 142.15 g/mol
InChI Key: XFFBZNIHNHNMFL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethyl-1,3-dioxolane in the presence of sodium hydroxide, which yields the desired product . Another method includes the Curtius rearrangement of 3-oxo-1-cyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products

    Oxidation: Products may include carboxylic acids or diketones.

    Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Esterification yields esters, while amidation produces amides.

Scientific Research Applications

2-Methyl-3-oxocyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

3033-53-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-methyl-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

XFFBZNIHNHNMFL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(=O)O

Origin of Product

United States

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